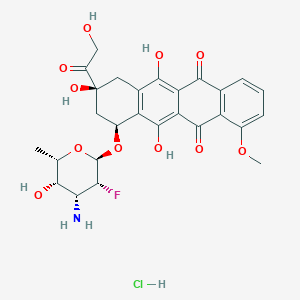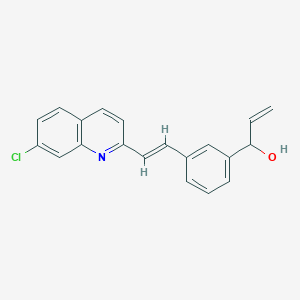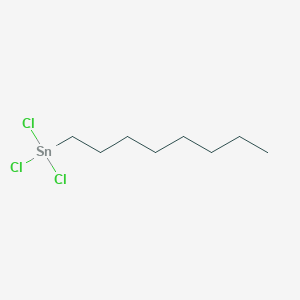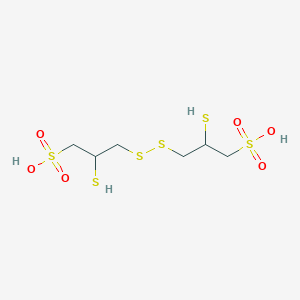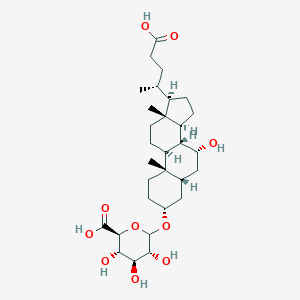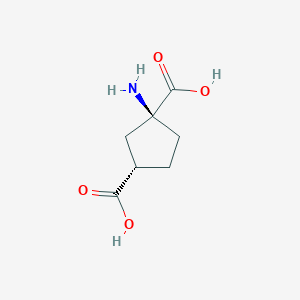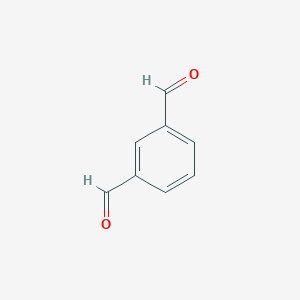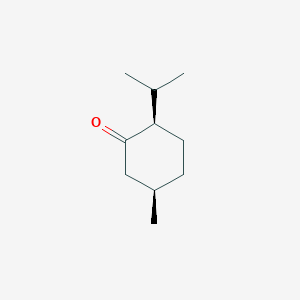
N,N,N,N',N',N'-Hexamethyl-6-phenyl-3,8-phenanthridinediaminium diiodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N,N,N',N',N'-Hexamethyl-6-phenyl-3,8-phenanthridinediaminium diiodide, commonly known as hexamethylphosphoramide (HMPA), is a polar aprotic solvent that is widely used in scientific research. It has a unique structure that makes it a highly effective solvent for a variety of chemical reactions.
Mécanisme D'action
The unique structure of N,N,N,N',N',N'-Hexamethyl-6-phenyl-3,8-phenanthridinediaminium diiodide makes it a highly effective solvent for a variety of chemical reactions. It has a polar, aprotic nature, which allows it to dissolve a wide range of organic and inorganic compounds. N,N,N,N',N',N'-Hexamethyl-6-phenyl-3,8-phenanthridinediaminium diiodide has also been shown to act as a Lewis base, which can enhance the reactivity of certain chemical reactions.
Effets Biochimiques Et Physiologiques
While N,N,N,N',N',N'-Hexamethyl-6-phenyl-3,8-phenanthridinediaminium diiodide is a highly effective solvent, it is also known to have some biochemical and physiological effects. It has been shown to have a toxic effect on some biological systems, including liver cells and lymphocytes. N,N,N,N',N',N'-Hexamethyl-6-phenyl-3,8-phenanthridinediaminium diiodide has also been shown to have a mutagenic effect on some bacterial strains.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N,N,N,N',N',N'-Hexamethyl-6-phenyl-3,8-phenanthridinediaminium diiodide is its versatility as a solvent. It is highly effective in a wide range of chemical reactions and can be used for the synthesis of a variety of organic compounds. However, N,N,N,N',N',N'-Hexamethyl-6-phenyl-3,8-phenanthridinediaminium diiodide is also known to have some limitations. It can be difficult to remove from reaction mixtures, and it has been shown to have a toxic effect on some biological systems.
Orientations Futures
There are several areas of future research that could be explored with regards to N,N,N,N',N',N'-Hexamethyl-6-phenyl-3,8-phenanthridinediaminium diiodide. One potential area of interest is the development of new synthetic methods for N,N,N,N',N',N'-Hexamethyl-6-phenyl-3,8-phenanthridinediaminium diiodide that are more efficient and environmentally friendly. Another area of interest is the investigation of the toxic effects of N,N,N,N',N',N'-Hexamethyl-6-phenyl-3,8-phenanthridinediaminium diiodide on biological systems, and the development of new methods for mitigating these effects. Finally, there is also potential for the development of new applications for N,N,N,N',N',N'-Hexamethyl-6-phenyl-3,8-phenanthridinediaminium diiodide in fields such as medicine and materials science.
Méthodes De Synthèse
N,N,N,N',N',N'-Hexamethyl-6-phenyl-3,8-phenanthridinediaminium diiodide is typically synthesized by reacting phosphorus trichloride with dimethylamine in the presence of a catalyst, followed by reaction with phenanthrene in the presence of a base. The resulting product is then treated with iodine to form the diiodide salt.
Applications De Recherche Scientifique
N,N,N,N',N',N'-Hexamethyl-6-phenyl-3,8-phenanthridinediaminium diiodide is a versatile solvent that is widely used in scientific research, particularly in organic chemistry. It is commonly used as a reaction medium for a variety of chemical reactions, including nucleophilic substitution, elimination, and addition reactions. N,N,N,N',N',N'-Hexamethyl-6-phenyl-3,8-phenanthridinediaminium diiodide has also been used as a solvent for the synthesis of a variety of organic compounds, including peptides, nucleotides, and carbohydrates.
Propriétés
Numéro CAS |
117345-88-7 |
|---|---|
Nom du produit |
N,N,N,N',N',N'-Hexamethyl-6-phenyl-3,8-phenanthridinediaminium diiodide |
Formule moléculaire |
C25H29I2N3 |
Poids moléculaire |
625.3 g/mol |
Nom IUPAC |
trimethyl-[6-phenyl-3-(trimethylazaniumyl)phenanthridin-8-yl]azanium;diiodide |
InChI |
InChI=1S/C25H29N3.2HI/c1-27(2,3)19-12-14-21-22-15-13-20(28(4,5)6)17-24(22)26-25(23(21)16-19)18-10-8-7-9-11-18;;/h7-17H,1-6H3;2*1H/q+2;;/p-2 |
Clé InChI |
UOKNTNXWHGZPQS-UHFFFAOYSA-L |
SMILES |
C[N+](C)(C)C1=CC2=C(N=C3C=C(C=CC3=C2C=C1)[N+](C)(C)C)C4=CC=CC=C4.[I-].[I-] |
SMILES canonique |
C[N+](C)(C)C1=CC2=C(N=C3C=C(C=CC3=C2C=C1)[N+](C)(C)C)C4=CC=CC=C4.[I-].[I-] |
Synonymes |
6-phenylphenanthridine-3,8-bis(trimethylammonium iodide) compound 76-805 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



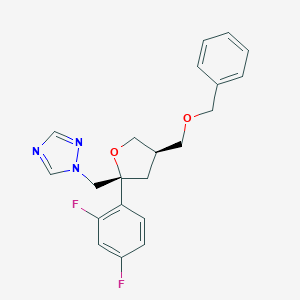
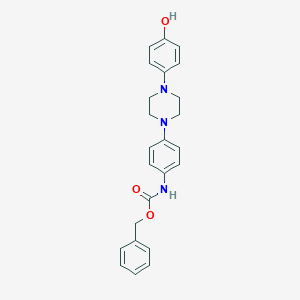
![5,7-Dioxa-6-thiaspiro[2.5]octane 6-oxide](/img/structure/B49589.png)
